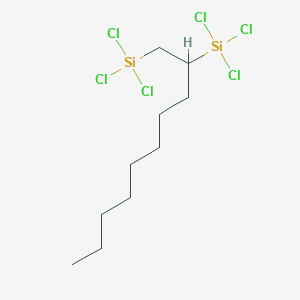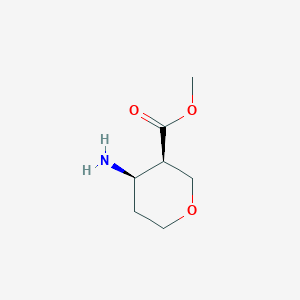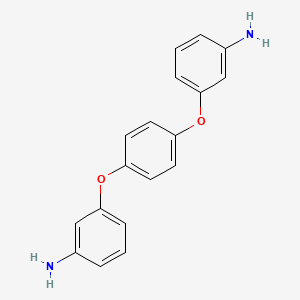
1,4-Bis(3-aminophenoxy)benzene
描述
1,4-Bis(3-aminophenoxy)benzene is an organic compound with the chemical formula C18H16N2O2. It is a white solid with low solubility in water but can dissolve in some organic solvents. This compound is often used as a synthetic intermediate for certain polymers, such as polyamide, polyimide, and polyamide ether, which have good mechanical properties and thermal stability .
准备方法
1,4-Bis(3-aminophenoxy)benzene can be synthesized through the condensation reaction of hydroquinone with m-dinitrobenzene in the presence of a base, such as sodium hydroxide, using an aprotic polar solvent like N-methylformamide. The product of this reaction is 1,4-bis(3-nitrophenoxy)benzene, which is then reduced to obtain this compound. The reduction can be carried out using catalytic reduction or reduction with hydrazine .
化学反应分析
1,4-Bis(3-aminophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrazine, and nucleophiles for substitution reactions
科学研究应用
1,4-Bis(3-aminophenoxy)benzene is used in various scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.
Biology: It is used in the development of materials for biomedical applications due to its biocompatibility.
Medicine: It is explored for use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of heat-resistant polymers, which are essential in electronics and aerospace industries
作用机制
The mechanism of action of 1,4-Bis(3-aminophenoxy)benzene involves its ability to form strong covalent bonds with other molecules, leading to the formation of stable polymer networks. The aromatic rings and ether linkages in its structure provide rigidity and thermal stability, making it suitable for high-performance applications. The compound’s reactivity with various functional groups allows it to participate in multiple chemical reactions, enhancing its versatility .
相似化合物的比较
1,4-Bis(3-aminophenoxy)benzene can be compared with similar compounds such as:
1,3-Bis(3-aminophenoxy)benzene: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and properties.
1,3-Bis(4-aminophenoxy)benzene: Another similar compound with different substitution patterns, affecting its chemical behavior and applications.
1,4-Bis(4-aminophenoxy)benzene: This compound has a different substitution pattern, which influences its thermal and mechanical properties .
This compound stands out due to its unique combination of aromatic rings and ether linkages, providing a balance of rigidity, thermal stability, and reactivity, making it highly valuable in various high-performance applications.
属性
IUPAC Name |
3-[4-(3-aminophenoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12H,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPVOEHZEWAJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552270 | |
| Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59326-56-6 | |
| Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
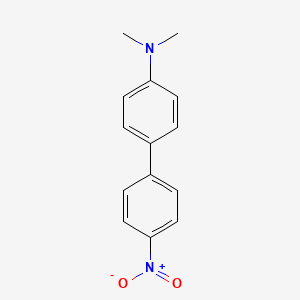
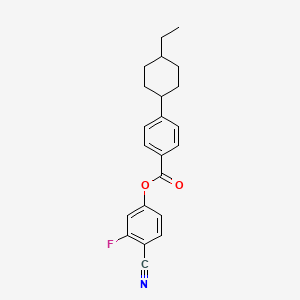

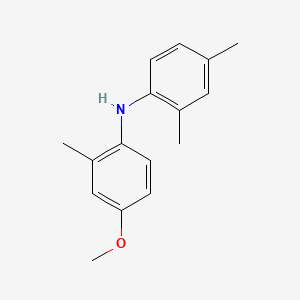
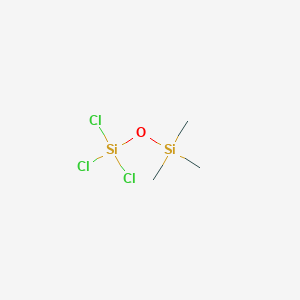
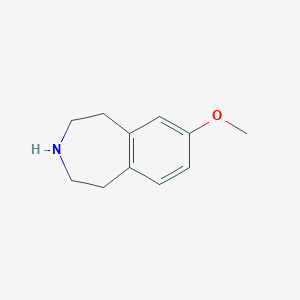
![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)
![1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B1590194.png)
![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)

